



HPLC method for Acetyl octapeptide-1 quantification

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Compound of Interest		
Compound Name:	Acetyl octapeptide-1	
Cat. No.:	B15623494	Get Quote

An HPLC-based methodology is crucial for the accurate quantification of cosmetic peptides like **Acetyl Octapeptide-1**, ensuring product quality and efficacy. While specific methods for **Acetyl Octapeptide-1** are not extensively documented, a robust and validated method for the closely related and structurally similar Acetyl Octapeptide-3 (also known as SNAP-8) provides a strong foundational protocol for researchers, scientists, and drug development professionals. This application note details a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Acetyl Octapeptide-3, which can be adapted for **Acetyl Octapeptide-1**.

Introduction

Acetyl Octapeptide-3, commercially known as SNAP-8, is a synthetic peptide that acts as an anti-wrinkle agent in cosmetic formulations.[1][2] It is an octapeptide that mimics the N-terminal end of the SNAP-25 protein and competes for a position in the SNARE complex, thereby modulating neurotransmitter release and reducing the appearance of expression lines.[3][4] Accurate quantification of this peptide in raw materials and finished cosmetic products is essential for quality control and to ensure the desired therapeutic effect. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry, offers the selectivity and sensitivity required for analyzing complex matrices such as cosmetic creams and serums.[5][6]

This application note provides a detailed protocol for the quantification of Acetyl Octapeptide-3 using a UPLC-MS/MS system. The method demonstrates good linearity, repeatability, and



accuracy, making it suitable for routine quality control in the cosmetics industry.[1]

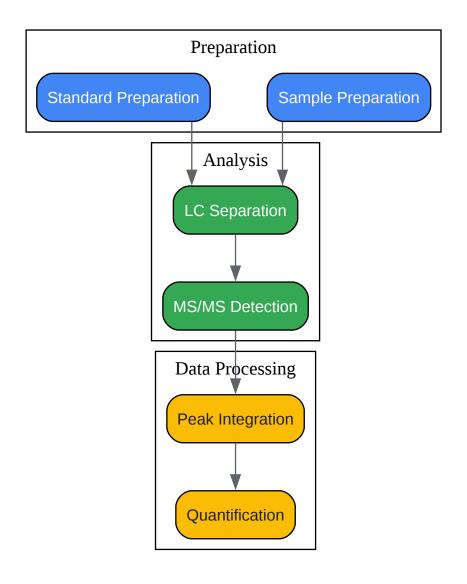
Materials and Methods Apparatus and Materials

- Liquid Chromatography System: UPLC system equipped with a binary pump, autosampler, and column oven (e.g., Shimadzu Nexera UPLC system).[1]
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., LCMS-8050).[1]
- Analytical Column: A reversed-phase column suitable for peptide separation, such as a Betabasic-18 column (30 mm × 2.1 mm, 5 μm, 150 Å) with a compatible guard column.[1]
- · Reagents:
 - Acetyl Octapeptide-3 (SNAP-8) standard (≥98% purity).[7]
 - Internal Standard (IS): Acetyl Hexapeptide-3.[2]
 - Acetonitrile (ACN), HPLC grade.[1]
 - Water, HPLC grade.[1]
 - Formic acid (FA).[1]
- Standard and Sample Preparation:
 - Standard stock solutions of Acetyl Octapeptide-3 and the internal standard are prepared in an appropriate solvent, such as a water/acetonitrile mixture.
 - Calibration standards are prepared by serially diluting the stock solution.
 - Sample preparation involves extracting the peptide from the cosmetic matrix, which may include steps like dissolution, centrifugation, and filtration.[8][9]

Experimental Protocols



A detailed experimental workflow is essential for reproducible results. The following protocol is based on a validated method for Acetyl Octapeptide-3 quantification.[1]



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Caption: Experimental workflow for the quantification of Acetyl Octapeptide-3.

- 1. Preparation of Standard Solutions
- Prepare a stock solution of Acetyl Octapeptide-3 (e.g., 1 mg/mL) in a suitable solvent.
- Prepare a series of working standard solutions by diluting the stock solution to achieve a
 concentration range suitable for creating a calibration curve (e.g., 0.0125 ng/mL to 1 ng/mL).
 [1]



- Prepare an internal standard solution at a fixed concentration.
- 2. Sample Preparation
- For cosmetic cream samples, an accurately weighed amount of the product is mixed with an extraction solvent.[8]
- The mixture is vortexed and centrifuged to separate the supernatant.[8]
- The supernatant is then filtered through a 0.45 μ m filter before injection into the LC-MS/MS system.[1]
- 3. Chromatographic and Mass Spectrometric Conditions The separation and detection of Acetyl Octapeptide-3 are achieved using the conditions summarized in the table below.

Parameter	Condition
Chromatographic System	UPLC
Column	Betabasic-18 (30 mm × 2.1 mm, 5 μm, 150 Å)
Column Temperature	40 °C
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient Elution	A specific gradient program should be optimized for best separation.
Flow Rate	0.4 mL/min
Injection Volume	10-20 μL
Ionization Mode	Electrospray Ionization (ESI), Positive
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	Specific precursor and product ions for Acetyl Octapeptide-3 and IS.



Results and Discussion

The developed LC-MS/MS method provides excellent performance for the quantification of Acetyl Octapeptide-3.

Method Validation

A summary of the method validation parameters is presented in the table below.

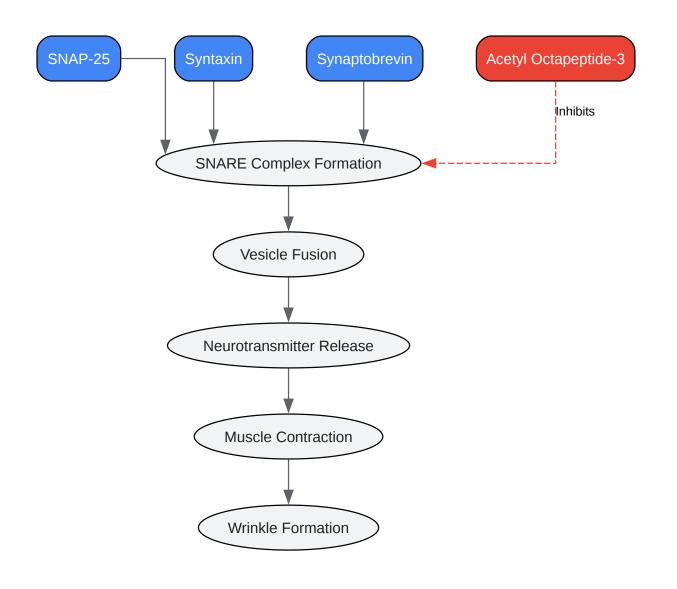
Parameter	Result
Linearity (r)	≥0.9971
Limit of Quantification (LOQ)	0.0125 ng/mL
Repeatability (%RSD)	0.02 to 0.12
Accuracy (%RE)	-1.68 to 1.44

The method demonstrates good linearity over the tested concentration range.[1] The low limit of quantification (LOQ) of 0.0125 ng/mL indicates the high sensitivity of the method, making it suitable for detecting low concentrations of the peptide in cosmetic products.[1] The repeatability and accuracy are within acceptable limits, confirming the reliability of the method. [1]

Signaling Pathway of Acetyl Octapeptide-3

Acetyl Octapeptide-3 functions by interfering with the SNARE complex, which is essential for the release of neurotransmitters that cause muscle contraction.





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Caption: Mechanism of action of Acetyl Octapeptide-3.

Conclusion

The LC-MS/MS method described provides a sensitive, accurate, and reliable approach for the quantification of Acetyl Octapeptide-3 in cosmetic formulations. This detailed protocol and the established validation parameters demonstrate its suitability for quality control and research applications. While developed for Acetyl Octapeptide-3, this method serves as an excellent starting point for the development of a validated quantification method for the closely related **Acetyl Octapeptide-1**. Researchers can adapt the chromatographic conditions and MS/MS parameters to optimize the analysis for their specific peptide of interest.



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